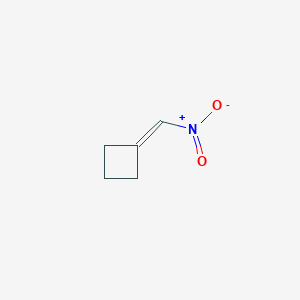

(Nitromethylene)cyclobutane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2052955-66-3 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

nitromethylidenecyclobutane |

InChI |

InChI=1S/C5H7NO2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2 |

InChI Key |

VURYGWTVJRAHMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])C1 |

Origin of Product |

United States |

Synthetic Methodologies for Nitromethylene Cyclobutane and Its Derivatives

Direct Construction of the Cyclobutane (B1203170) Ring

Ring Contraction Reactions

Contraction of Pyrrolidines via Nitrogen Extrusion

A notable and stereoselective method for synthesizing substituted cyclobutanes involves the ring contraction of readily available pyrrolidine (B122466) precursors. nih.govntu.ac.ukchemistryviews.org This strategy hinges on the in-situ generation of a reactive intermediate that facilitates the extrusion of a nitrogen atom, leading to the formation of the four-membered ring. chemistryviews.org A common approach employs iodonitrene chemistry, where an iodonitrene species is generated in situ from reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of an ammonia (B1221849) surrogate such as ammonium (B1175870) carbamate. chemistryviews.orgacs.orgnih.gov

The process is initiated by the reaction of the pyrrolidine with the iodonitrene, which leads to electrophilic amination and the formation of a reactive 1,1-diazene (also known as isodiazene) intermediate. acs.orgnih.govacs.org This intermediate is unstable and readily undergoes extrusion of molecular nitrogen (N₂). chemistryviews.orgacs.org The loss of nitrogen generates a 1,4-biradical species, which then rapidly collapses through intramolecular cyclization to form the new carbon-carbon bond, yielding the cyclobutane product. acs.orgacs.org This method is particularly powerful as the stereochemistry of the starting pyrrolidine is often retained in the final cyclobutane product. acs.orgacs.org

| Reagents | Solvent | Temperature | Key Intermediate | Outcome |

|---|---|---|---|---|

| Hydroxy(tosyloxy)iodobenzene (HTIB), Ammonium Carbamate | 2,2,2-Trifluoroethanol | 80 °C | 1,1-Diazene | Stereoselective Ring Contraction |

Typical reaction conditions for the contraction of pyrrolidines to cyclobutanes as described by Antonchick and colleagues. chemistryviews.org

Radical Pathways in Ring Contraction

The mechanism of pyrrolidine ring contraction is fundamentally a radical process. nih.govntu.ac.ukacs.org The key step is the formation of a 1,4-biradical following the extrusion of nitrogen from the 1,1-diazene intermediate. nih.govacs.org The stereospecificity observed in these reactions is a direct consequence of the rapid C-C bond formation from this thermally generated singlet 1,4-biradical, which affords the cyclobutane stereoretentively. acs.orgacs.org

The proposed mechanistic pathway can be summarized as follows:

Electrophilic Amination: The pyrrolidine nitrogen atom attacks the in-situ generated iodonitrene species. acs.org

1,1-Diazene Formation: This leads to the formation of a transient 1,1-diazene intermediate. acs.orgnih.gov

Nitrogen Extrusion: The 1,1-diazene readily loses a molecule of N₂, a thermodynamically favorable process, to generate a 1,4-biradical. chemistryviews.orgacs.org

Intramolecular Cyclization: The resulting biradical undergoes rapid intramolecular C-C bond formation to yield the strained cyclobutane ring. acs.orgacs.org

The formation of byproducts, such as alkenes resulting from β-fragmentation, further supports the existence of the 1,4-biradical intermediate. acs.orgacs.org

Radical Cyclization Approaches

Radical cyclizations represent a powerful class of reactions for the formation of cyclic systems, including cyclobutanes. chemistryviews.orgwikipedia.org These reactions proceed through radical intermediates and are known for their high efficiency and selectivity in intramolecular transformations. wikipedia.org The general process involves three main steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the newly formed cyclized radical. wikipedia.org

For cyclobutane synthesis, this typically involves a 4-exo-trig cyclization, where a radical centered on a carbon atom attacks an alkene four atoms away. While 5- and 6-membered rings are more common products in radical cyclizations, specific substrates and conditions can be tailored to favor the formation of the four-membered ring. wikipedia.org Modern methods, such as photoredox-catalyzed radical addition-polar cyclization cascades, have been developed to construct structurally diverse cyclobutanes under mild conditions. nih.gov These reactions can tolerate a wide range of functional groups, making them highly valuable in complex molecule synthesis. nih.gov

Other Cyclobutane Ring-Forming Reactions

Beyond ring contractions and radical cyclizations, several other methodologies are well-established for the synthesis of the cyclobutane core.

[2+2] Cycloaddition: This is one of the most common methods, involving the reaction of two alkene components to form a four-membered ring. chemistryviews.orgbaranlab.org These reactions can be promoted photochemically or by transition metal catalysts. baranlab.orgorganic-chemistry.org Visible-light photocatalysis, using catalysts like Ru(bipy)₃Cl₂, has emerged as a powerful tool for promoting [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org

Ring Expansion: Ring expansion of cyclopropane (B1198618) derivatives can also lead to cyclobutane structures. nih.gov

Ring-Expanding Cycloisomerization: A highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can produce bicyclic systems containing a cyclobutane ring. nih.gov

Introduction and Functionalization of the Nitromethylene Group

The nitromethylene group (-CH₂NO₂) is a key functional handle that can be introduced onto the cyclobutane ring using several synthetic strategies.

Reactions Utilizing Nitromethane (B149229) as a Nitro-Methylene Source

Nitromethane (CH₃NO₂) is widely employed in organic synthesis as a one-carbon building block for the nitromethylene group. wikipedia.org Its utility stems from the acidity of the protons on the methyl group (pKa ≈ 10.2 in water), which allows for easy deprotonation by a base to form a nucleophilic nitronate anion. wikipedia.org

This nucleophile can then participate in various carbon-carbon bond-forming reactions. A classic example is the nitroaldol (Henry) reaction , where the nitronate anion adds to an aldehyde or ketone. wikipedia.orgresearchgate.net If cyclobutanone (B123998) is used as the substrate, a Henry reaction would yield a cyclobutane ring bearing a β-hydroxynitroalkyl group. Subsequent dehydration of this adduct can provide a (nitromethylene)cyclobutane derivative.

| Reaction Type | Electrophile | Nitromethane Role | Initial Product |

|---|---|---|---|

| Nitroaldol (Henry) Reaction | Aldehyde/Ketone (e.g., Cyclobutanone) | Nucleophilic C1 Synthon | β-Hydroxynitroalkane |

| Nitro-Mannich Reaction | Imine/Iminium Ion | Nucleophilic C1 Synthon | β-Aminonitroalkane |

Summary of key reactions utilizing nitromethane to introduce the nitromethylene functional group. wikipedia.orgresearchgate.net

Conjugate Addition Strategies for Nitromethylene Incorporation

Nucleophilic conjugate addition, also known as Michael or 1,4-addition, is a powerful method for forming C-C bonds. wikipedia.orglibretexts.org This strategy can be employed to incorporate a nitromethylene group in two primary ways.

Nitromethane as the Nucleophile: The nitronate anion, generated from nitromethane and a base, can act as a soft nucleophile in a Michael addition reaction. ipb.pt It can add to an α,β-unsaturated carbonyl compound or other Michael acceptor that is part of a cyclobutane system (e.g., cyclobutenone). The addition occurs at the β-carbon of the unsaturated system, directly installing the nitromethylene group. wikipedia.orglibretexts.org

Nitroalkenes as the Michael Acceptor: Alternatively, a nitro-substituted alkene, such as (nitroethenyl)cyclobutane, can serve as the Michael acceptor. The powerful electron-withdrawing nature of the nitro group activates the double bond for attack by a wide range of nucleophiles at the β-position. encyclopedia.pub This approach is highly effective for introducing other substituents onto a molecule that already contains the core nitromethylene functionality. The conjugate addition of enolates to α,β-unsaturated nitroalkenes is a well-developed and synthetically useful transformation. encyclopedia.pub

Modifications of Existing Cyclobutane Scaffolds

A primary and logical approach to the synthesis of this compound involves the modification of a pre-existing cyclobutane structure, specifically cyclobutanone. The introduction of the nitromethylene group onto the cyclobutane ring can be effectively achieved through a classic C-C bond-forming reaction known as the Henry reaction (or nitroaldol reaction). This reaction involves the base-catalyzed addition of a nitroalkane, in this case, nitromethane, to an aldehyde or ketone.

The proposed synthetic pathway would commence with the reaction of cyclobutanone with nitromethane in the presence of a base. This reaction forms a β-nitro alcohol, 1-(nitromethyl)cyclobutanol (B1317154). The subsequent step in this synthesis is the dehydration of this alcohol intermediate to yield the target molecule, this compound. This elimination of water is a common follow-up to the Henry reaction and can often be facilitated by the reaction conditions, particularly when aiming for the nitroalkene product.

Henry (Nitroaldol) Reaction: Cyclobutanone reacts with nitromethane, catalyzed by a base, to form 1-(nitromethyl)cyclobutanol.

Dehydration: The 1-(nitromethyl)cyclobutanol intermediate undergoes elimination of a water molecule to form the exocyclic double bond of this compound.

This method represents a direct and feasible route for the preparation of this compound by leveraging the reactivity of the carbonyl group in cyclobutanone.

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound, where the cyclobutane ring is substituted and has defined stereochemistry, requires advanced synthetic strategies that can control the spatial orientation of atoms. The field of stereoselective synthesis offers powerful tools for constructing such complex molecules.

Diastereoselective Control in Cyclobutane Syntheses

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For substituted cyclobutanes, several methods have been developed to achieve high levels of diastereocontrol.

One notable strategy is the [2+2] cycloaddition , a powerful method for forming four-membered rings. The diastereoselectivity of these reactions can be controlled by the choice of reactants and catalysts. For instance, the heterodimerization of dissimilar acyclic enones under visible light irradiation with a ruthenium(II) photocatalyst can produce a diverse range of tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivities.

Another approach involves the ring contraction of more readily accessible five-membered rings . A novel and highly stereoselective synthesis of substituted cyclobutane derivatives has been developed from pyrrolidines using iodonitrene chemistry. This method proceeds via a nitrogen extrusion process and allows for the stereospecific formation of cyclobutanes. For example, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane.

Furthermore, Michael addition reactions onto cyclobutenes have been utilized for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes. This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides.

The following table summarizes some research findings on diastereoselective cyclobutane synthesis:

| Starting Materials | Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Product Type |

| Dissimilar Acyclic Enones | [2+2] Heterodimerization | Ru(II) photocatalyst | Excellent | Tri- and Tetrasubstituted Cyclobutanes |

| cis-Pyrrolidine-2,5-dicarboxylate | Ring Contraction | Iodonitrene | High | cis-1,2-Disubstituted Cyclobutane |

| Spirooxindole Pyrrolidine | Ring Contraction | Iodonitrene | >20:1 | Spirooxindole Cyclobutane |

Reaction Mechanisms and Reactivity of Nitromethylene Cyclobutane Systems

Cyclobutane (B1203170) Ring Reactivity

Sigmatropic Rearrangements and Transformations

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is broken while another is formed. libretexts.org In systems like (Nitromethylene)cyclobutane, the inherent ring strain of the cyclobutane moiety can be a significant driving force for such transformations. The thermal rearrangement of methylenecyclobutane (B73084) itself is known to proceed through a biradical transition state, involving ring opening. electronicsandbooks.com This suggests that this compound could undergo analogous transformations.

A key potential pathway is a electronicsandbooks.comrsc.org sigmatropic rearrangement. For vinylcyclobutanes, thermal electronicsandbooks.comrsc.org carbon shifts are documented, often proceeding through diradical intermediates. researchgate.net In the case of this compound, a thermally induced electronicsandbooks.comrsc.org-shift could lead to a ring-expanded cyclopentanone oxime derivative, following tautomerization of the intermediate nitroso compound. The high strain energy of the cyclobutane ring (approximately 26.7 kcal/mol) would facilitate the initial C-C bond cleavage required for such a rearrangement. researchgate.net

Another important class of sigmatropic reactions are rsc.orgrsc.org rearrangements, such as the Cope and Claisen rearrangements. nih.govlibretexts.org While a classic Cope rearrangement requires a 1,5-diene system not present in the parent molecule, derivatives of this compound could be designed to undergo such reactions. For instance, substitution at the methylene (B1212753) carbon could create a framework amenable to a rsc.orgrsc.org-shift, which would be driven by the release of ring strain. These reactions are known to be powerful methods for constructing carbon-carbon bonds with high stereoselectivity. nih.gov

Nitromethylene Group Reactivity

The reactivity of the nitromethylene group is dominated by the strong electron-withdrawing nature of the nitro moiety, which profoundly influences the adjacent pi-system. researchgate.net

Reactivity in Conjugate Additions

The carbon-carbon double bond in this compound is highly activated towards nucleophilic attack, making it an excellent Michael acceptor. Conjugated nitroalkenes are widely recognized as potent electrophiles in organic synthesis. researchgate.net The addition of a nucleophile to the cyclobutane ring at the carbon beta to the nitro group generates a stabilized nitronate anion intermediate.

This reactivity allows for the formation of a wide range of carbon-carbon and carbon-heteroatom bonds. Common nucleophiles for such reactions include:

Carbon Nucleophiles : Enolates, organometallic reagents (e.g., Grignard reagents, organocuprates), and stabilized carbanions like those derived from malonates.

Heteroatom Nucleophiles : Amines, thiols, and alkoxides.

The enantioselective conjugate addition of nitromethane (B149229) to electron-poor alkenes is a well-established strategy for creating new stereocenters, and similar asymmetric methodologies could be applied to the this compound system. researchgate.net The resulting nitroalkane product can then be further transformed, highlighting the synthetic utility of this reaction. sctunisie.orgfrontiersin.org

Table 1: Representative Conjugate Addition Reactions on Activated Nitroalkenes

| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

| Nitromethane | Benzaldehyde derivative | Squaramide Organocatalyst | γ-Nitrocarbonyl | frontiersin.org |

| Thiophenol | β-Nitrostyrene | Base | β-Thio Nitroalkane | researchgate.net |

| Dimethyl Malonate | Nitroalkene | Base (e.g., DBU) | Adduct with new C-C bond | sctunisie.org |

Rearrangements Involving the Nitromethylene Moiety

Beyond sigmatropic shifts involving the ring, the nitromethylene moiety itself can participate in rearrangements. One such possibility is the rsc.orgwikipedia.org-sigmatropic rearrangement, although this typically involves systems with an allylic heteroatom, such as sulfoxides or amine oxides. wikipedia.org A suitably substituted this compound derivative could potentially undergo such a transformation.

Furthermore, rearrangements can be triggered following initial reactions. For example, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is known for heterocyclic compounds and could be envisaged for derivatives of this compound under specific nucleophilic conditions, potentially leading to novel heterocyclic systems. mdpi.com

Transformations of the Nitro Group (e.g., Reduction)

The nitro group is one of the most versatile functional groups in organic synthesis, in part due to the ease with which it can be converted into other functionalities. The most fundamental transformation is its reduction to a primary amine. wikipedia.org This conversion dramatically alters the electronic properties of the molecule, changing an electron-withdrawing group into an electron-donating one. nih.gov

A variety of reagents and conditions can be employed for this reduction, allowing for compatibility with other functional groups that may be present in the molecule.

Table 2: Common Reagents for the Reduction of Aliphatic Nitro Groups

| Reagent/System | Conditions | Product | Notes | Reference(s) |

| H₂, Pd/C | Catalytic hydrogenation | Amine | Highly effective for both aliphatic and aromatic nitro groups. | commonorganicchemistry.com |

| H₂, Raney Nickel | Catalytic hydrogenation | Amine | Often used when avoiding dehalogenation is necessary. | commonorganicchemistry.commasterorganicchemistry.com |

| Fe, Acid (e.g., AcOH) | Metal in acidic media | Amine | Mild conditions, tolerant of many other reducible groups. | commonorganicchemistry.com |

| Zn, Acid (e.g., AcOH) | Metal in acidic media | Amine | Mild method. | commonorganicchemistry.com |

| LiAlH₄ | Strong reducing agent | Amine | Effective for aliphatic nitro compounds. | commonorganicchemistry.com |

| Zn dust, NH₄Cl | Metal salt | Hydroxylamine | Partial reduction product. | wikipedia.org |

| SnCl₂ | Metal salt | Oxime | Partial reduction product. | wikipedia.org |

Isomerization and Tautomerism of the Nitromethylene Group

Primary and secondary nitroalkanes exist in equilibrium with their tautomeric aci-form, also known as a nitronic acid. epa.gov This tautomerism is crucial to the reactivity of the nitromethylene group. spcmc.ac.in The proton alpha to the nitro group in the initial adducts of conjugate addition is acidic, allowing for deprotonation to form a nitronate ion. This ion can then be protonated on either the carbon (returning to the nitro form) or on one of the oxygen atoms to form the nitronic acid. nih.gov

The nitronic acid tautomer is generally less stable than the nitro form but is a key intermediate in reactions such as the Nef reaction, where a nitroalkane is converted into a carbonyl compound. spcmc.ac.in For this compound derivatives, this equilibrium plays a constant role in their reactivity, particularly in base-catalyzed reactions. The stability and isomeric preferences (E/Z) of related systems like nitroethenediamine have been studied, showing that the electronic push-pull effect can lower the barrier for rotation around the double bond. rsc.org

Intermolecular and Intramolecular Reaction Pathways

This compound is poised to undergo both intermolecular and intramolecular reactions, with the specific pathway often dictated by reaction conditions and substrate structure.

Intermolecular Reactions: The high reactivity of the activated double bond makes this compound susceptible to intermolecular reactions like dimerization or polymerization, especially under thermal or photochemical conditions. For example, [2+2] photodimerization is a common reaction for alkenes, leading to the formation of more complex cyclobutane-containing structures. acs.orgnih.gov In the presence of other reactive species, intermolecular cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions where this compound acts as the dienophile or dipolarophile, are also highly probable.

Intramolecular Reactions: The presence of the strained ring and the reactive nitromethylene group within the same molecule can facilitate intramolecular reactions. If a suitable nucleophilic or reactive group is introduced elsewhere on the cyclobutane ring or on a substituent, intramolecular conjugate addition could lead to the formation of bicyclic systems. Intramolecular [2+2] cycloadditions between an allene (B1206475) and an alkene are known to produce rigid bicyclic frameworks containing a cyclobutane ring, a strategy that could be adapted from this compound derivatives. acs.org Such cyclization reactions are often entropically favored, particularly when they lead to the formation of stable five- or six-membered rings fused to the initial cyclobutane core.

Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. These processes are highly efficient in building molecular complexity from simple starting materials. While specific cascade reactions commencing directly with this compound are not extensively documented in readily available literature, the reactivity of analogous nitro-activated systems, such as nitroalkenes, provides a strong basis for predicting its behavior.

A plausible and well-precedented cascade pathway for nitro-activated systems involves a tandem [4+2]/[3+2] cycloaddition. In this type of reaction, the nitroalkene first participates as a dienophile in a Diels-Alder ([4+2]) reaction to form a cyclic nitronate intermediate. This intermediate can then undergo a subsequent 1,3-dipolar cycloaddition ([3+2]) with another unsaturated partner. This sequence allows for the rapid construction of polycyclic systems with a high degree of stereocontrol.

Another potential tandem reaction for this compound involves an initial Michael addition of a nucleophile to the electron-deficient double bond. The resulting nitronate intermediate can then participate in an intramolecular cyclization, leading to the formation of more complex bicyclic or spirocyclic systems. The specific outcome of such a reaction would be highly dependent on the nature of the nucleophile and the presence of other functional groups within the molecule.

Organocatalysis has emerged as a powerful tool for initiating and controlling cascade reactions involving nitro compounds. Chiral amines or thioureas can activate the nitroalkene towards nucleophilic attack and control the stereochemical outcome of the subsequent bond-forming events. These catalysts can facilitate tandem Michael addition-cyclization sequences, leading to the enantioselective synthesis of functionalized cyclic compounds.

Factors Influencing Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are governed by a combination of electronic and steric factors, as well as the reaction conditions, including the choice of catalyst and solvent.

Regioselectivity: In nucleophilic additions to the exocyclic double bond of this compound, the regioselectivity is primarily dictated by the electronic character of the nitroalkene. The β-carbon of the double bond (the methylene carbon) is highly electrophilic due to the strong electron-withdrawing nature of the nitro group. Consequently, nucleophiles will preferentially attack this position. In cycloaddition reactions, the regioselectivity is determined by the frontier molecular orbital interactions between the this compound and the reacting partner.

Stereoselectivity: The stereochemical outcome of reactions at the this compound core is influenced by several factors:

Facial Selectivity: The approach of a reagent to the double bond can be influenced by the substituents on the cyclobutane ring. Steric hindrance can direct the incoming group to the less hindered face of the molecule.

Catalyst Control: In catalyzed reactions, particularly those employing chiral organocatalysts or metal complexes, the catalyst can create a chiral environment around the substrate, leading to high levels of enantioselectivity. The catalyst can control the facial selectivity of the attack on the double bond.

Substrate Control: The existing stereocenters within the this compound molecule can direct the formation of new stereocenters. This is particularly relevant in intramolecular reactions where the tether connecting the reacting moieties can impose conformational constraints that favor a specific stereochemical outcome.

Reaction Mechanism: The stereoselectivity is also intrinsically linked to the reaction mechanism. For instance, concerted cycloaddition reactions, such as the Diels-Alder reaction, often proceed with a high degree of stereospecificity, where the stereochemistry of the reactants is directly translated into the product.

The interplay of these factors allows for the controlled synthesis of complex, stereochemically defined molecules from this compound and its derivatives.

Spectroscopic Characterization and Analytical Methodologies for Nitromethylene Cyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of (Nitromethylene)cyclobutane, providing detailed information about its carbon framework and the chemical environment of each proton. Due to the absence of direct experimental spectra in publicly accessible literature for this compound, the following analyses are based on established principles and data from analogous compounds, primarily methylenecyclobutane (B73084) and various nitroalkenes.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the vinylic proton on the exocyclic double bond and the methylene (B1212753) protons of the cyclobutane (B1203170) ring. The chemical shifts are significantly influenced by the electron-withdrawing nitro group and the geometry of the four-membered ring.

The protons in the cyclobutane ring can be categorized into two types: the α-protons (allylic) on the carbons adjacent to the double bond and the β-protons on the carbon opposite the double bond. The vinylic proton is anticipated to be the most downfield signal due to the strong deshielding effect of the conjugated nitro group.

Based on the known spectrum of methylenecyclobutane, where the vinylic protons appear at ~4.68 ppm, the single vinylic proton in this compound is predicted to be shifted significantly downfield. The allylic protons, found at ~2.68 ppm in methylenecyclobutane, will also experience a downfield shift. The β-protons are expected to be the most shielded of the ring protons. chemicalbook.comdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Vinylic (=CH-NO₂) | 6.5 - 7.5 | Triplet (t) or Multiplet (m) | Significantly deshielded by the conjugated nitro group. Coupled to the allylic protons. |

| Allylic (-CH₂-) | 2.8 - 3.2 | Multiplet (m) | Deshielded by proximity to the π-system. Coupled to the vinylic and β-protons. |

| β-Methylene (-CH₂-) | 2.0 - 2.4 | Quintet (quint) or Multiplet (m) | Closer to a typical cyclobutane methylene signal. Coupled to the allylic protons. docbrown.infonih.gov |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. The spectrum is expected to show four distinct signals: two for the sp²-hybridized carbons of the nitromethylene group and two for the sp³-hybridized carbons of the cyclobutane ring.

The quaternary carbon of the double bond (C=) and the vinylic carbon (=CHNO₂) are expected to be significantly downfield. In methylenecyclobutane, these carbons appear at approximately 150 ppm and 105 ppm, respectively. chemicalbook.com The powerful electron-withdrawing effect of the nitro group in this compound will deshield both carbons, but particularly the one bearing the nitro group. The signals for the cyclobutane ring carbons are also predicted based on methylenecyclobutane, with the allylic carbons appearing further downfield than the β-carbon. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Quaternary Olefinic (C=) | 155 - 165 | Deshielded due to sp² hybridization and conjugation. |

| Vinylic (=CH-NO₂) | 120 - 135 | Significantly deshielded by the directly attached nitro group. |

| Allylic (-CH₂-) | 30 - 35 | Typical range for allylic carbons in a four-membered ring. |

| β-Methylene (-CH₂-) | 15 - 20 | Expected to be the most upfield signal, similar to unsubstituted cyclobutane. spectrabase.com |

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structure of this compound, a suite of 2D NMR experiments would be employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. A COSY spectrum would show a cross-peak between the vinylic proton and the allylic protons. It would also show a correlation between the allylic protons and the β-protons, confirming the connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would definitively link the ¹H signals to their corresponding ¹³C signals: the vinylic proton signal to the vinylic carbon signal, the allylic proton signals to the allylic carbon signal, and the β-proton signals to the β-carbon signal. The quaternary carbon would be absent from the HSQC spectrum.

For the parent this compound molecule, there are no stereocenters. However, for substituted derivatives of this compound, which may contain chiral centers, advanced NMR techniques are essential for determining the relative stereochemistry.

The Nuclear Overhauser Effect (NOE) is the most powerful of these techniques. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect protons that are close in space, regardless of whether they are coupled through bonds. For a substituted this compound, NOE correlations between a substituent's protons and specific protons on the cyclobutane ring can establish their cis or trans relationship, thereby defining the stereochemistry of the molecule. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would be dominated by absorptions arising from the nitro group, the carbon-carbon double bond, and the cyclobutane ring.

The most prominent features in the IR spectrum are expected to be the very strong stretching vibrations of the nitro group. Because the nitro group is conjugated with the C=C double bond, these frequencies are slightly lower than those of aliphatic nitro compounds. The C=C stretching vibration is also a key diagnostic band. The frequency of this exocyclic double bond is known to be sensitive to ring strain, with smaller rings causing a shift to higher wavenumbers. quimicaorganica.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| C-H Stretch (sp² =C-H) | 3100 - 3000 | Medium | Characteristic of vinylic C-H bonds. |

| C-H Stretch (sp³ -C-H) | 3000 - 2850 | Medium | From the CH₂ groups of the cyclobutane ring. sci-hub.se |

| C=C Stretch | 1660 - 1640 | Medium | Frequency is elevated due to exocyclic strain from the four-membered ring. quimicaorganica.org |

| NO₂ Asymmetric Stretch | 1550 - 1490 | Strong | A very strong and characteristic band for conjugated nitro groups. |

| CH₂ Scissoring | ~1450 | Medium | From the cyclobutane ring methylene groups. |

| NO₂ Symmetric Stretch | 1355 - 1315 | Strong | The second strong, characteristic band for the nitro group. |

| C-N Stretch | 920 - 830 | Medium | Associated with the C-NO₂ bond. |

Spectroscopic Data for this compound Not Publicly Available

A thorough search of publicly available scientific databases and literature has revealed no specific spectroscopic data for the chemical compound this compound. Detailed experimental values and analyses—including high-resolution mass spectrometry for molecular formula determination, fragmentation patterns for structural elucidation, ultraviolet-visible (UV-Vis) absorption spectra, and X-ray crystallographic data for absolute configuration—could not be located for this specific molecule.

Consequently, the requested article detailing the spectroscopic characterization and analytical methodologies for this compound cannot be generated at this time. The strict requirement to focus solely on this compound and to include specific data tables and research findings cannot be met without access to primary or secondary research that has characterized it.

General principles of the analytical techniques mentioned in the query are well-established:

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition and exact molecular formula of a compound.

Mass Spectrometry Fragmentation Patterns offer insight into the structure of a molecule. By analyzing the masses of the fragments produced when the molecule is ionized, chemists can deduce its structural components and connectivity. For related compounds like cyclobutane, fragmentation often involves ring opening and loss of small neutral molecules like ethene.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a compound. This technique is used to identify the presence of chromophores—parts of a molecule that absorb light—which can indicate certain functional groups or conjugated systems. Nitro groups and double bonds, such as those in this compound, are expected to produce characteristic absorptions.

X-ray Crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov It provides definitive information on bond lengths, bond angles, and the absolute configuration of a molecule. nih.gov

Integrated Spectroscopic Analysis combines data from multiple analytical methods (such as MS, NMR, IR, and UV-Vis) to provide a comprehensive and unambiguous structural determination of a compound.

However, without experimental data specific to this compound, any discussion of its spectroscopic properties would be purely theoretical and speculative, falling outside the scope of the requested fact-based article. Further empirical research is required to characterize this compound and publish the corresponding spectroscopic data.

Despite a comprehensive search for scholarly articles and computational data, information specifically detailing the theoretical and computational chemistry studies of "this compound" is not available. The search yielded general information on the computational methods outlined in the query—such as Density Functional Theory (DFT), ab initio calculations, and spectroscopic predictions—but did not provide any specific studies, datasets, or research findings related to this compound itself.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection for this particular compound. The required detailed research findings, data for tables, and specific examples concerning this compound are absent from the available literature found.

Theoretical and Computational Chemistry Studies of Nitromethylene Cyclobutane

Conformational Analysis and Strain Energy Calculations

Theoretical and computational studies provide significant insight into the three-dimensional structure and inherent strain of cyclic molecules like (Nitromethylene)cyclobutane. The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. libretexts.org This puckering, however, slightly decreases the internal C-C-C bond angles, maintaining a high degree of angle strain. libretexts.org For the parent cyclobutane, the out-of-plane dihedral angle is approximately 25°, and the molecule undergoes rapid interconversion between equivalent puckered conformations. libretexts.org

In this compound, the presence of an exocyclic double bond introduces an sp²-hybridized carbon atom into the ring system. Computational and spectroscopic studies on the analogous molecule, methylenecyclobutane (B73084), indicate that the ring remains puckered. The potential energy function for the ring-puckering motion in methylenecyclobutane has been determined, revealing a barrier to the planar conformation of approximately 160-168 cm⁻¹ (about 1.9 kJ/mol). researchgate.net It is computationally predicted that this compound would also exhibit a similar puckered geometry, with the conformation being influenced by the electronic effects of the electron-withdrawing nitro group conjugated with the double bond.

The stability of cycloalkanes is intrinsically linked to their ring strain, a combination of angle strain (deviation from ideal 109.5° bond angles) and torsional strain (eclipsing interactions). libretexts.org This strain energy can be quantified by comparing the experimental heat of combustion per -CH₂- group with that of a strain-free reference, such as a long-chain alkane. libretexts.org Cyclobutane possesses a significant total ring strain of about 110 kJ/mol (26.3 kcal/mol), which is comparable to that of cyclopropane (B1198618) (115 kJ/mol or 27.6 kcal/mol). libretexts.orglibretexts.org This high strain energy makes the four-membered ring significantly more reactive than its larger, less-strained counterparts like cyclopentane (B165970) and cyclohexane. libretexts.org The strain energy of this compound is expected to be of a similar magnitude to that of cyclobutane, as the fundamental angle and torsional constraints of the four-membered ring are preserved.

| Cycloalkane | Ring Size | Total Strain Energy (kJ/mol) | Total Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 115 | 27.6 |

| Cyclobutane | 4 | 110 | 26.3 |

| Cyclopentane | 5 | 26 | 6.2 |

| Cyclohexane | 6 | 0 | 0 |

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, including those involving complex molecules like this compound. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

Transition State Analysis and Energy Barriers

The nitromethylene group makes this compound an electron-deficient alkene, rendering it a suitable reactant in various polar and cycloaddition reactions. A well-studied analogous reaction is the [3+2] cycloaddition involving conjugated nitroalkenes. nih.govresearchgate.net Density Functional Theory (DFT) calculations are frequently employed to explore the mechanisms of such reactions. nih.govmdpi.com

The investigation of a reaction mechanism involves locating the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. youtube.com The geometry of the TS provides crucial information about the bonding changes occurring during the reaction. For example, in a cycloaddition, analysis of the forming bonds in the TS can reveal whether the reaction is synchronous (bonds form in unison) or asynchronous (bonds form sequentially). researchgate.net The calculated energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key determinant of the reaction rate. rsc.org

Computational studies on [3+2] cycloadditions between various dipoles and conjugated nitroalkenes have shown that these reactions typically proceed through a polar, single-step (concerted) mechanism. nih.govresearchgate.net Attempts to locate zwitterionic intermediates in these calculations are often unsuccessful, supporting a concerted pathway. researchgate.net The regioselectivity of the reaction—which constitutional isomer is formed—is determined by comparing the activation barriers of the different possible pathways; the path with the lower energy barrier is kinetically favored. researchgate.net

| Reaction Type | Reactant System (Analogous) | Computational Method | Calculated Activation Energy (ΔG‡) (kJ/mol) |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrous Oxide + Nitroethene | wb97xd/6-311+G(d) (PCM) | 114.2 |

| [3+2] Cycloaddition | Nitrous Oxide + 1-Nitropropene | wb97xd/6-311+G(d) (PCM) | 116.3 |

| Michael-type Addition | β-Nitrostyrene + Piperidine | Kinetic Study in MeCN | Negative ΔH‡ (indicates intermediate) |

Note: The data represents analogous reaction systems to illustrate typical computational findings for reactions involving a nitroalkene moiety. researchgate.netnih.gov

Electron Spin Density Analysis for Radical Species

The addition of an electron to this compound would form a radical anion. The distribution of the unpaired electron in this species can be analyzed computationally through electron spin density calculations. researcher.life In a radical anion, the singly occupied molecular orbital (SOMO) governs the distribution of spin. utexas.edu

For radical anions of conjugated nitro-compounds, such as the nitrobenzene (B124822) radical anion, it is well-established through both computational and experimental (Electron Paramagnetic Resonance, EPR) studies that the spin density is delocalized over the π-system. nih.gov A significant portion of the negative spin density resides on the nitro group, particularly on the nitrogen and oxygen atoms. The remaining spin density is distributed across the carbon atoms of the conjugated system. nih.gov

In the case of the this compound radical anion, the π-system consists of the C=C double bond and the nitro group. Molecular orbital calculations would predict that the unpaired electron (spin density) is primarily distributed across the nitrogen and oxygen atoms of the NO₂ group and the β-carbon atom (the carbon of the double bond not attached to the nitro group). researcher.lifeutexas.edu This distribution is a consequence of the electron-withdrawing nature of the nitro group, which stabilizes the additional electron. Understanding the spin density distribution is crucial as it indicates the most likely sites for subsequent radical reactions.

| Atom/Group | Typical Calculated Spin Density (Arbitrary Units) |

|---|---|

| Nitro Group (NO₂) | High Positive Value |

| α-Carbon (C-NO₂) | Low Value |

| β-Carbon (C=C) | Significant Positive Value |

| Cyclobutane Ring | Negligible |

Note: This table illustrates the expected qualitative distribution of π-electron spin density in a nitroalkene radical anion based on general principles and studies of analogous systems. utexas.edunih.gov

Molecular Dynamics Simulations (if applicable to specific derivatives)

While static quantum chemical calculations are excellent for studying stationary points on a potential energy surface (like minima and transition states), molecular dynamics (MD) simulations provide insight into the time-evolution of molecular systems. nih.gov MD simulations model the motions of atoms over time by solving Newton's equations of motion, allowing for the exploration of dynamic processes such as conformational changes, ring-opening reactions, and photodissociation. nih.govresearchgate.net

For example, semiclassical electron-radiation-ion dynamics simulations have been used to study the photodissociation of cyclobutane into two ethylene (B1197577) molecules. nih.gov These simulations were able to track the entire process on a femtosecond timescale, clearly showing the formation of a tetramethylene diradical as a key intermediate. nih.gov

For derivatives of this compound, MD simulations could be a valuable tool. Such simulations could be used to study the dynamics of the ring-puckering motion, investigate the mechanism of thermally or photochemically induced ring-opening reactions, or explore the conformational behavior of more complex derivatives in different solvent environments. By providing an "atomic movie" of a chemical process, MD simulations can reveal complex, non-equilibrium dynamic pathways that are inaccessible through static calculations alone. researchgate.net

Applications of Nitromethylene Cyclobutane in Advanced Organic Synthesis

(Nitromethylene)cyclobutane as a Building Block for Complex Molecules

The inherent strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) and the electron-withdrawing nature of the nitro group make this compound a reactive and versatile intermediate for constructing intricate molecular architectures.

Synthesis of Polycyclic and Spirocyclic Frameworks

The reactivity of this compound lends itself to the formation of complex cyclic systems. The nitroalkene moiety is an excellent Michael acceptor, readily reacting with a variety of nucleophiles. This reactivity can be harnessed to initiate ring-forming sequences.

Polycyclic Frameworks: Intramolecular Michael additions are a powerful tool for ring construction organicreactions.orgnih.gov. A suitably functionalized nucleophile tethered to the this compound core could undergo an intramolecular conjugate addition, leading to the formation of a new ring fused to the cyclobutane. Subsequent transformations of the resulting nitro- and cyclobutane-containing intermediate could then be used to build further complexity.

Spirocyclic Frameworks: Spirocycles, compounds containing two rings connected by a single atom, are prevalent in many natural products. This compound can serve as a precursor to spirocyclic systems through tandem reactions. For example, a reaction sequence could be initiated by a Michael addition, followed by an intramolecular cyclization onto the cyclobutane ring or a substituent, to generate a spirocyclic scaffold researchgate.netajgreenchem.com.

Table 1: Potential Reactions for Polycyclic and Spirocyclic Synthesis

| Reaction Type | Initiating Reagent/Condition | Potential Product Framework |

| Intramolecular Michael Addition | Base (e.g., DBU, Et3N) | Fused Bicyclic System |

| Tandem Michael Addition/Alkylation | Nucleophile, then Electrophile | Substituted Spirocycle |

| Diels-Alder Reaction | Electron-rich Diene | Fused Cyclohexene-Cyclobutane |

Role in Natural Product Synthesis and Analogues

Cyclobutane rings are found in a variety of natural products, many of which exhibit significant biological activity baranlab.org. While no major natural product synthesis has explicitly reported the use of this compound, its potential is significant. The nitro group is a versatile functional handle that can be converted into other important functionalities such as amines, carbonyls (via the Nef reaction), or oximes. This allows for the late-stage introduction of key functional groups found in many alkaloids and other complex natural products researchgate.netyoutube.comencyclopedia.pubrsc.org. The unique stereochemical arrangement dictated by the rigid cyclobutane scaffold could also be exploited to control the stereochemistry of the final natural product.

Development of Novel Synthetic Methodologies

The unique combination of reactivity in this compound can drive the development of new synthetic methods, particularly in the realm of reaction cascades that build molecular complexity rapidly.

Use in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates researchgate.netmdpi.comrsc.org. This compound is an ideal substrate for initiating such cascades.

A typical cascade could begin with the conjugate addition of a nucleophile to the nitroalkene. The resulting nitronate intermediate is itself nucleophilic and can participate in a subsequent reaction, such as an intramolecular aldol reaction or another Michael addition, to form multiple rings in one pot. This strategy allows for the rapid and efficient construction of complex polycyclic systems from simple precursors.

Strategies for Enabling Challenging Transformations

The strain energy of the cyclobutane ring can be harnessed as a driving force for reactions that are otherwise difficult to achieve pharmaguideline.comresearchgate.net.

Ring-Opening and Ring-Expansion Reactions: The relief of ring strain can facilitate ring-opening reactions. Under certain conditions (e.g., thermal, photochemical, or with specific reagents), the cyclobutane ring in a derivative of this compound can open, leading to a linear product with defined stereochemistry. More importantly, this strain can drive ring-expansion reactions, where the four-membered ring is converted into a more stable five- or six-membered ring wikipedia.org. The nitro group could play a key role in facilitating these transformations electronically or by being converted into a group that directs the rearrangement.

Table 2: Potential Challenging Transformations Enabled by this compound

| Transformation | Driving Force | Potential Outcome |

| Ring Expansion | Relief of Ring Strain | Formation of Cyclopentane (B165970) or Cyclohexane Derivatives |

| Strain-Release Fragmentation | Stereoelectronic Effects | Cleavage of C-C bonds to form complex acyclic fragments |

| Photochemical Cycloadditions | Light Energy | Formation of highly complex, caged polycyclic systems |

Cyclobutane Derivatives as "Overbred Intermediates"

A sophisticated strategy in complex synthesis is the use of "overbred intermediates." These are structurally complex molecules that are synthesized for the purpose of being fragmented in a later step to reveal the target structure. Cyclobutane derivatives are classic examples of overbred intermediates due to the predictable ways in which their strained rings can be cleaved.

In this context, a complex polycyclic system could be constructed from this compound. The nitro group could be used to facilitate the formation of this intermediate or to activate a specific bond for cleavage. In a key final step, a fragmentation reaction (e.g., a retro-[2+2] cycloaddition or a Grob fragmentation) would break open the cyclobutane ring, releasing the strain and revealing the final, often more complex, target molecule in a stereocontrolled manner. This strategic use of a strained ring allows chemists to solve complex synthetic problems in a novel and efficient way.

Applications in Peptidomimetic and Foldamer Chemistry

The incorporation of rigid scaffolds into peptide structures is a key strategy in the design of peptidomimetics and foldamers to enforce specific conformations and enhance biological activity and stability. While direct applications of this compound in this field are not extensively documented, its structural motifs are highly relevant. Cyclobutane amino acids, which can be synthesized from precursors like this compound, are of considerable interest in this area.

The rigid cyclobutane core can induce well-defined secondary structures, such as β-turns or helical folds, in peptide chains. For instance, oligomers of trans-2-aminocyclobutane carboxylic acid have been shown to adopt a stable 12-helical conformation in both solution and the solid state nih.gov. This conformational control is crucial for mimicking the secondary structures of natural peptides and proteins.

The synthesis of cyclobutane-containing amino acids can be envisioned starting from this compound. The nitromethylene group is a versatile precursor to an amine functionality. Reduction of the nitro group, followed by functional group manipulation of the exocyclic methylene (B1212753), could provide access to a variety of substituted cyclobutane amino acids. These non-natural amino acids can then be incorporated into peptide sequences to create novel peptidomimetics and foldamers with unique structural and, potentially, therapeutic properties nih.govtamu.edu.

For example, hybrid peptidomimetics containing a chiral cyclobutane-containing trans-β-amino acid have been synthesized and evaluated as cell-penetrating peptides nih.gov. The cyclobutane unit imposes significant conformational constraints on the peptide backbone, influencing its biological activity. The ability to synthesize a diverse range of cyclobutane amino acid building blocks from a common precursor like this compound would be highly valuable for exploring the structure-activity relationships in this class of molecules.

Table 1: Examples of Cyclobutane-Containing Peptidomimetics and Foldamers and Their Conformational Properties

| Compound Class | Cyclobutane Moiety | Observed Conformation | Reference |

| Hybrid β,γ-Peptidomimetics | trans-β-aminocyclobutane carboxylic acid | Constrained backbone | nih.gov |

| Cyclobutane β-amino acid oligomers | trans-2-aminocyclobutane carboxylic acid | 12-Helix | nih.gov |

| Tripeptide mimics | Cyclobutane amino acids | Extended conformations | tamu.edu |

Precursors for Functional Materials and Energetic Compounds

The high ring strain and the presence of an energetic nitro group make this compound an attractive precursor for the synthesis of functional materials, particularly high-energy compounds. The cyclobutane ring, with its inherent strain energy, can contribute significantly to the heat of formation of a molecule, a key parameter for energetic materials.

Research into energetic materials has explored various nitrated cyclobutane derivatives. For instance, the synthesis and characterization of stereo- and regioisomeric cyclobutane nitric esters have demonstrated that the arrangement of energetic groups on the cyclobutane core can dramatically influence the physical properties of the resulting materials, such as their melting points and thermal stability chemrxiv.org. This highlights the potential for tuning the properties of energetic materials by carefully designing the cyclobutane precursor.

While the direct use of this compound as an energetic material itself is not well-documented, its structure suggests it could serve as a key intermediate. The exocyclic double bond and the nitro group provide handles for further chemical transformations to introduce additional energetic functionalities, such as nitrate ester or nitramine groups. For example, a scalable route to a promising energetic material containing a cyclobutane and four nitric ester groups has been developed from a cyclobutane precursor researchgate.net.

An analogous compound, 3-(nitromethylene)oxetane, has been identified as a versatile building block for energetic oxetane-based monomers and polymers researchgate.net. This suggests that this compound could similarly serve as a precursor to energetic polymers, where the cyclobutane units are incorporated into a polymer backbone, potentially leading to materials with high energy density and specific mechanical properties.

The synthesis of high-energy compounds often involves the introduction of multiple nitro groups into a small molecular framework. The nitromethylene group in this compound already provides one such group, and the cyclobutane ring can be further functionalized. For example, 1,1,3,3-tetranitrocyclobutane has been investigated as a high-performance energetic material chemrxiv.org. Synthetic strategies starting from this compound could potentially offer new routes to such poly-nitrated cyclobutane systems.

Table 2: Properties of Selected Energetic Compounds Containing Strained Rings

| Compound | Ring System | Key Features | Potential Application | Reference |

| 1,1,3,3-Tetranitrocyclobutane (TNCB) | Cyclobutane | High calculated explosive power | High-performance explosive | chemrxiv.org |

| Cyclobutane nitric esters | Cyclobutane | Tunable physical properties based on stereochemistry | Melt-castable explosives, propellants | chemrxiv.org |

| 3-(Nitromethylene)oxetane derivatives | Oxetane | Precursor to energetic polymers | Energetic binders | researchgate.net |

Conclusion and Future Research Directions

Summary of Current Understanding

(Nitromethylene)cyclobutane is a chemical entity that remains largely uncharted territory in the scientific literature. A comprehensive review of existing databases reveals a significant gap in knowledge regarding its synthesis, reactivity, and physicochemical properties. However, a foundational understanding can be inferred from the well-documented chemistry of its constituent parts: the cyclobutane (B1203170) ring and the nitromethylene group.

The cyclobutane motif is a strained four-membered carbocycle that offers a unique three-dimensional structure. Its puckered conformation and the inherent ring strain make it a valuable component in medicinal chemistry and materials science. The inclusion of a cyclobutane ring can enforce conformational rigidity, act as a bioisostere for other groups, and improve metabolic stability in drug candidates. This inherent strain also makes cyclobutanes useful in organic synthesis, where ring-opening reactions can be harnessed to create more complex molecules.

On the other hand, the nitromethylene group (as part of a nitroalkene) is a versatile functional group in organic synthesis. The electron-withdrawing nature of the nitro group makes the double bond highly susceptible to nucleophilic attack, such as in Michael additions and cycloaddition reactions. Products derived from nitroalkenes are valuable synthetic intermediates that can be converted into a variety of other functional groups.

Therefore, this compound is anticipated to be a reactive molecule with potential as a building block in organic synthesis. The interplay between the strained cyclobutane ring and the electrophilic nitromethylene group could lead to novel chemical transformations. The current understanding is thus a projection based on these fundamental principles, highlighting the need for empirical investigation.

Unexplored Synthetic Pathways and Methodologies

The absence of documented synthetic routes to this compound presents an opportunity for methodological exploration. Several plausible pathways can be envisaged based on established synthetic transformations.

One of the most direct and unexplored routes would be the Henry (nitroaldol) reaction between cyclobutanone (B123998) and nitromethane (B149229). This reaction, typically base-catalyzed, would yield an intermediate β-nitro alcohol, which could then be dehydrated to afford the target compound. The conditions for both the initial condensation and the subsequent elimination would need to be carefully optimized to favor the formation of the exocyclic double bond.

Another potential avenue is the olefination of cyclobutanone . While the Wittig reaction is a classic method for olefination, its application for the introduction of a nitromethylene group can be challenging. Alternative olefination protocols, perhaps involving phosphonate (B1237965) esters (Horner-Wadsworth-Emmons reaction) tailored for nitro compounds, could be investigated.

Furthermore, cycloaddition reactions represent a powerful tool for the construction of cyclobutane rings. A [2+2] cycloaddition between a suitable allene (B1206475) and a nitro-containing alkene, or between a ketene (B1206846) derivative and a nitroalkene, could potentially be developed. The regioselectivity and stereoselectivity of such reactions would be key aspects to investigate.

Finally, strain-release functionalization of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) has emerged as a potent strategy for synthesizing substituted cyclobutanes. A methodology involving the addition of a nitromethane radical or anion to a BCB derivative could provide a novel entry to the this compound scaffold.

| Synthetic Pathway | Key Reactants | Potential Reagents and Conditions | Expected Intermediate/Product |

|---|---|---|---|

| Henry Reaction and Dehydration | Cyclobutanone, Nitromethane | Base (e.g., DBU, K2CO3), followed by a dehydrating agent (e.g., MsCl, Et3N) | 1-(Nitromethyl)cyclobutanol (B1317154), then this compound |

| Horner-Wadsworth-Emmons Reaction | Cyclobutanone, Diethyl (nitromethyl)phosphonate | Base (e.g., NaH, K2CO3) | This compound |

| [2+2] Cycloaddition | Allene, Nitroethene | Thermal or photochemical conditions, or Lewis acid catalysis | Substituted this compound |

| Strain-Release Functionalization | Bicyclo[1.1.0]butane derivative, Nitromethane | Radical initiator or strong base | Functionalized this compound |

Advancements in Mechanistic Elucidation

With the development of synthetic routes to this compound, detailed mechanistic studies of its reactions will become crucial. The unique electronic and steric environment created by the cyclobutane ring is expected to influence the reactivity of the nitromethylene group.

Future research should focus on elucidating the mechanisms of key transformations. For instance, in Michael addition reactions , the facial selectivity of nucleophilic attack on the double bond could be influenced by the puckered nature of the cyclobutane ring. Kinetic and stereochemical studies would provide insight into the transition states involved.

The mechanism of cycloaddition reactions where this compound acts as a dienophile or dipolarophile would also be of significant interest. The strain of the four-membered ring might affect the activation barriers and the stability of intermediates.

Retro-aza-Henry-type processes have been observed in the reactions of some nitroalkenes with amines. Investigating whether this compound undergoes similar fragmentations could reveal interesting and potentially useful reactivity patterns.

The application of modern physical organic chemistry techniques, including in-situ spectroscopy and isotopic labeling studies, will be invaluable. These experimental approaches, when coupled with computational modeling, can provide a detailed picture of the reaction coordinates and intermediates.

Potential for Novel Applications in Materials Science and Medicinal Chemistry

While speculative, the unique structure of this compound suggests potential applications in both materials science and medicinal chemistry, excluding any discussion of biological efficacy.

In materials science , the strained cyclobutane ring and the reactive nitromethylene group make it an interesting candidate as a monomer for polymerization . Ring-opening polymerization of the cyclobutane moiety could lead to polymers with novel backbone structures. Additionally, the nitroalkene functionality could be used for post-polymerization modification or as a site for cross-linking. The inherent strain of the cyclobutane ring could also be exploited in the design of stress-responsive materials or mechanophores.

In medicinal chemistry , the cyclobutane scaffold is increasingly recognized for its ability to impart favorable properties to drug candidates, such as conformational restriction and metabolic stability. This compound could serve as a novel scaffold for the synthesis of new chemical entities. The nitromethylene group can be a precursor to other functional groups, such as amines or carbonyls, allowing for the generation of diverse libraries of compounds for screening. The rigid nature of the cyclobutane ring can help in precisely positioning substituents in three-dimensional space to optimize interactions with biological targets.

Synergistic Role of Computational and Experimental Approaches

For a largely unexplored molecule like this compound, a synergistic approach combining computational and experimental methods will be essential for accelerating its development.

Computational chemistry , particularly Density Functional Theory (DFT), can provide initial insights into the molecule's properties and reactivity. Quantum chemical calculations can be used to:

Predict the ground-state geometry and conformational preferences of the cyclobutane ring.

Calculate the electronic properties, such as the frontier molecular orbitals, to anticipate its reactivity in various reactions.

Model the transition states and reaction pathways for the proposed synthetic routes to guide experimental efforts.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of the synthesized compound.

Experimental studies will then be crucial for validating the computational predictions and exploring the actual chemistry. The synthesis of this compound will provide the opportunity to study its reactivity and to assess its potential as a building block. The results from experimental work will, in turn, provide feedback for refining the computational models, leading to a more accurate and predictive understanding of this novel compound's chemistry. This iterative cycle of prediction and verification is a powerful paradigm in modern chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.